Cas no 477568-77-7 (N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound featuring a thiazole core substituted with a 2,4-dichlorophenyl group and a benzamide moiety linked to a methyl(phenyl)sulfamoyl functional group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The dichlorophenyl and sulfamoyl groups may confer enhanced binding affinity or selectivity in biological targets, while the thiazole ring contributes to stability and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for further derivatization or structure-activity relationship studies. The compound's purity and synthetic reproducibility are critical for research applications requiring precise chemical characterization.
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide structure
477568-77-7 structure
Product Name:N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No:477568-77-7
MF:C23H17Cl2N3O3S2
MW:518.43538069725
CID:5778594
PubChem ID:3470253
Update Time:2025-10-30

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • AB00672825-01
    • N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • AKOS024601584
    • 477568-77-7
    • F0882-0918
    • N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
    • Benzamide, N-[4-(2,4-dichlorophenyl)-2-thiazolyl]-4-[(methylphenylamino)sulfonyl]-
    • Inchi: 1S/C23H17Cl2N3O3S2/c1-28(17-5-3-2-4-6-17)33(30,31)18-10-7-15(8-11-18)22(29)27-23-26-21(14-32-23)19-12-9-16(24)13-20(19)25/h2-14H,1H3,(H,26,27,29)
    • InChI Key: BYNBLXGRNDEOQL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1=CSC(=N1)NC(C1C=CC(=CC=1)S(N(C)C1C=CC=CC=1)(=O)=O)=O)Cl

Computed Properties

  • Exact Mass: 517.0088391g/mol
  • Monoisotopic Mass: 517.0088391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.490±0.06 g/cm3(Predicted)
  • pka: 6.24±0.50(Predicted)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Pricemore >>

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Additional information on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS No. 477568-77-7): An Overview of Its Structure, Properties, and Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS No. 477568-77-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular structure of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is characterized by a central thiazole ring linked to a substituted benzamide moiety. The presence of the dichlorophenyl group and the methyl(phenyl)sulfamoyl substituent imparts specific chemical and biological properties to the molecule. These structural elements contribute to its stability and reactivity, making it a valuable candidate for various research applications.

Recent studies have highlighted the potential of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide in the development of novel therapeutic agents. One notable area of research is its activity against cancer cells. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

In addition to its anticancer properties, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown promise in the treatment of inflammatory diseases. Preclinical studies have indicated that it possesses potent anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This dual functionality makes it an attractive candidate for the development of multifunctional drugs that can address multiple aspects of disease pathology.

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves a series of well-defined chemical reactions. The key steps include the formation of the thiazole ring through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone. Subsequent functionalization steps are then carried out to introduce the dichlorophenyl and methyl(phenyl)sulfamoyl groups. These synthetic routes are highly reproducible and can be scaled up for larger-scale production.

The physicochemical properties of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide have been extensively characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational behavior in different solvents. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.

In terms of safety and toxicity profiles, preliminary studies have shown that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exhibits low toxicity in animal models at therapeutic doses. However, further investigations are needed to fully understand its pharmacokinetics and potential side effects in humans. Ongoing clinical trials are aimed at evaluating its safety and efficacy in treating specific diseases.

The potential applications of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide extend beyond its use as a standalone therapeutic agent. It can also serve as a valuable tool in chemical biology research for probing cellular processes and identifying new drug targets. Additionally, its structural scaffold can be modified through combinatorial chemistry approaches to generate a library of related compounds with optimized biological activities.

In conclusion, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS No. 477568-77-7) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a novel therapeutic agent or as a research tool for exploring new biological pathways.

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